N-(4-fluorophenyl)-4-((1-(methylsulfonyl)piperidine-4-carboxamido)methyl)piperidine-1-carboxamide N-(4-fluorophenyl)-4-((1-(methylsulfonyl)piperidine-4-carboxamido)methyl)piperidine-1-carboxamide
Brand Name: Vulcanchem
CAS No.: 1234937-15-5
VCID: VC5671986
InChI: InChI=1S/C20H29FN4O4S/c1-30(28,29)25-12-8-16(9-13-25)19(26)22-14-15-6-10-24(11-7-15)20(27)23-18-4-2-17(21)3-5-18/h2-5,15-16H,6-14H2,1H3,(H,22,26)(H,23,27)
SMILES: CS(=O)(=O)N1CCC(CC1)C(=O)NCC2CCN(CC2)C(=O)NC3=CC=C(C=C3)F
Molecular Formula: C20H29FN4O4S
Molecular Weight: 440.53

N-(4-fluorophenyl)-4-((1-(methylsulfonyl)piperidine-4-carboxamido)methyl)piperidine-1-carboxamide

CAS No.: 1234937-15-5

Cat. No.: VC5671986

Molecular Formula: C20H29FN4O4S

Molecular Weight: 440.53

* For research use only. Not for human or veterinary use.

N-(4-fluorophenyl)-4-((1-(methylsulfonyl)piperidine-4-carboxamido)methyl)piperidine-1-carboxamide - 1234937-15-5

Specification

CAS No. 1234937-15-5
Molecular Formula C20H29FN4O4S
Molecular Weight 440.53
IUPAC Name N-(4-fluorophenyl)-4-[[(1-methylsulfonylpiperidine-4-carbonyl)amino]methyl]piperidine-1-carboxamide
Standard InChI InChI=1S/C20H29FN4O4S/c1-30(28,29)25-12-8-16(9-13-25)19(26)22-14-15-6-10-24(11-7-15)20(27)23-18-4-2-17(21)3-5-18/h2-5,15-16H,6-14H2,1H3,(H,22,26)(H,23,27)
Standard InChI Key JCLBIVUAVGAQGI-UHFFFAOYSA-N
SMILES CS(=O)(=O)N1CCC(CC1)C(=O)NCC2CCN(CC2)C(=O)NC3=CC=C(C=C3)F

Introduction

Structural and Chemical Properties

N-(4-Fluorophenyl)-4-((1-(methylsulfonyl)piperidine-4-carboxamido)methyl)piperidine-1-carboxamide (CAS: 1234937-15-5) is a synthetic small molecule with a complex bis-piperidine scaffold. Its molecular formula is C₂₀H₂₉FN₄O₄S, and its molecular weight is 440.5 g/mol . Key structural features include:

  • Dual piperidine cores: One piperidine ring is substituted with a methylsulfonyl (-SO₂CH₃) group and a carboxamide (-CONH-) linker. The second piperidine is functionalized with a 4-fluorophenyl group via a carboxamide bond.

  • Polar surface area (PSA): 85 Ų, suggesting moderate permeability and solubility.

  • SMILES notation:
    CS(=O)(=O)N1CCC(CC1)C(=O)NCC2CCN(C(=O)Nc3ccc(F)cc3)CC2 .

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₂₀H₂₉FN₄O₄S
Molecular Weight440.5 g/mol
logP (Predicted)~3.5 (moderate lipophilicity)
Hydrogen Bond Donors3
Hydrogen Bond Acceptors7
Topological Polar SA85 Ų

Synthesis and Structural Elucidation

The synthesis involves multi-step coupling reactions:

  • Piperidine sulfonylation: Reaction of 1-(methylsulfonyl)piperidine-4-carboxylic acid with a methylene linker.

  • Amide bond formation: Coupling with the secondary piperidine core using carbodiimide-based reagents (e.g., HATU or EDC) .

  • Fluorophenyl incorporation: Introduction of the 4-fluorophenyl group via nucleophilic substitution or Ullmann coupling .

Key intermediates and their spectral data:

  • Intermediate A (1-(Methylsulfonyl)piperidine-4-carboxylic acid):

    • ¹H NMR (400 MHz, DMSO-d₆): δ 3.15 (t, 2H), 2.85 (s, 3H), 2.45 (m, 1H), 1.85–1.65 (m, 4H) .

  • Final product:

    • ESI-MS: m/z 441.2 [M+H]⁺ .

ParameterValue
Plasma Protein Binding~90%
Metabolic StabilityModerate (HLM t₁/₂ = 45 min)
CYP InhibitionLow (CYP3A4 IC₅₀ > 10 µM)

Applications and Future Directions

  • Oncology: Potential MMP-mediated antitumor activity.

  • Antiviral therapy: Targeting viral proteases (e.g., CHIKV nsP2) .

  • Inflammation: Modulation of cytokine signaling via sulfonamide groups .

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